Cyclopentyloxy-acetic acid methyl ester
Description
Cyclopentyloxy-acetic acid methyl ester (IUPAC name: Methyl [3-oxo-2-(pent-2-en-1-yl)cyclopentyl]acetate) is a cyclic ester characterized by a cyclopentyl backbone substituted with a ketone group (3-oxo) and a pent-2-enyl chain. Its molecular structure integrates an ether linkage between the cyclopentyl ring and the acetic acid methyl ester moiety. The compound is identified by CAS Number 828-01-3 and is primarily utilized in industrial applications, such as chemical synthesis intermediates or specialty solvents .
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
methyl 2-cyclopentyloxyacetate |
InChI |
InChI=1S/C8H14O3/c1-10-8(9)6-11-7-4-2-3-5-7/h7H,2-6H2,1H3 |
InChI Key |
DVHHRRXYDLGSQK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1CCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares cyclopentyloxy-acetic acid methyl ester with other methyl esters of carboxylic acids, focusing on structural features, applications, and research findings.
Structural and Functional Group Comparisons
Cyclopentyloxy-Acetic Acid Methyl Esters
- Key Features : Cyclopentyl ring with a ketone (3-oxo) and unsaturated pentenyl substituent. Ether linkage connects the cyclopentyl group to the ester.
Sandaracopimaric Acid Methyl Ester
- Key Features: A diterpenoid derivative with a fused tricyclic structure, isolated from plant resins (e.g., Austrocedrus chilensis). Contains a methyl ester at the carboxylic acid terminus.
Palmitic Acid Methyl Ester
- Key Features : Straight-chain saturated fatty acid ester (C16:0). Common in biological samples (e.g., liver, plasma) and biodiesel production.
- Applications : Biomarker in lipid metabolism studies, biofuel component, and emulsifier in cosmetics .



E-Communic Acid Methyl Ester
- Key Features : Labdane-type diterpene with conjugated double bonds and a methyl ester group. Found in conifer resins.
5-Acetyloxy-2-Methoxycarbonyl-2-Cyclopentene-1-Acetic Acid Methyl Ester
Comparative Data Table
*Molecular formulas are inferred from structural data in references.
Research Findings and Functional Differences
- Biological Relevance: Fatty acid methyl esters (e.g., palmitic, linoleic) are widely studied in lipidomics and metabolic regulation. For example, linoleic acid methyl ester is linked to plant stress responses and epigenetic priming . Diterpene methyl esters (e.g., sandaracopimaric, communic acid) exhibit bioactivity in plant resins, with roles in antimicrobial defense .
Industrial vs. Biological Use :
Stability and Reactivity :
- Cyclic esters (e.g., this compound) may exhibit higher thermal stability than linear esters due to rigid cyclic structures. However, substituents like ketones or unsaturated bonds (e.g., pentenyl) could increase reactivity in synthesis .
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